![molecular formula C17H16N4O3S2 B2516153 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1209207-77-1](/img/structure/B2516153.png)
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide" is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has been the subject of various synthetic and pharmacological studies. Thiazolo[3,2-a]pyrimidines are known for their potential biological activities and have been explored for their use in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of amino-thiazolyl coumarins with other reagents to form cyclized compounds. For instance, the reaction of 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate in a mixture of polyphosphoric acid (PPA) and phosphorus oxychloride (POCl3) can yield 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidin-5-ones in a single step . This method demonstrates the potential for creating a variety of thiazolo[3,2-a]pyrimidine derivatives through different synthetic pathways.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives can be confirmed through analytical and spectral data. For example, the crystal structure of a related compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, was established by single-crystal X-ray diffraction (SCXRD) . This technique allows for the precise determination of the molecular geometry and confirmation of the synthesized structures.
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions. In one study, the reduction reaction of a 6-acetyl-2-arylhydrazone derivative of thiazolo[3,2-a]pyrimidine using vanadium(V) oxide and sodium borohydride in ethanol at room temperature resulted in the formation of diastereomers . This indicates that the thiazolo[3,2-a]pyrimidine core can be modified to produce different stereoisomers, which may have implications for their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. For instance, the pharmacophore modeling and synthesis of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one derivatives have led to compounds with potent antihypertensive activity . The study of these derivatives' molecular properties and structure-activity relationships (SAR) can provide insights into their mechanism of action and potential as therapeutic agents.
Scientific Research Applications
Synthesis and Biological Activities
Research has focused on synthesizing novel compounds with potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines has been explored for their analgesic and anti-inflammatory properties. These compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in medical research for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Properties
Studies on thiazolopyrimidine derivatives have also revealed promising antimicrobial and antioxidant activities. A notable approach to synthesizing new 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidines demonstrated that these compounds possess significant antimicrobial properties against various bacterial strains and potential antioxidant effects. This indicates the relevance of thiazolopyrimidines in developing antimicrobial agents and exploring antioxidant capabilities for therapeutic applications (Litvinchuk et al., 2021).
Insecticidal Applications
The exploration of heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, opens up avenues for agricultural and pest management research. This indicates the potential of such compounds in developing safer, more effective insecticides (Fadda et al., 2017).
Antitumor Potential
The synthesis of polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors has been evaluated for antitumor activities. This research suggests the potential of these compounds in cancer therapy, highlighting their inhibitory effects on various human cancer cell lines and opening new paths for oncological research (Shams et al., 2010).
properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-5-16(23)21-12(9-26-17(21)19-10)7-15(22)18-8-11-6-13(24-20-11)14-3-2-4-25-14/h2-6,12H,7-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSBLRVZMWDUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

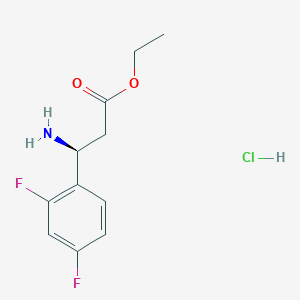
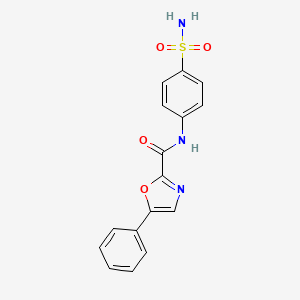
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)


![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

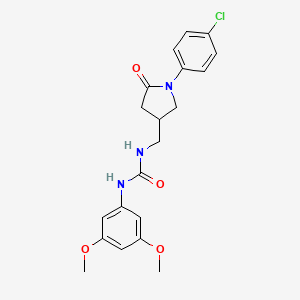
![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

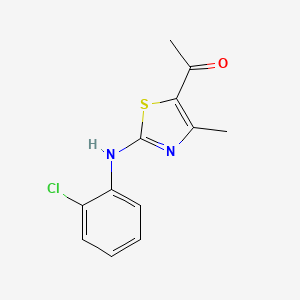
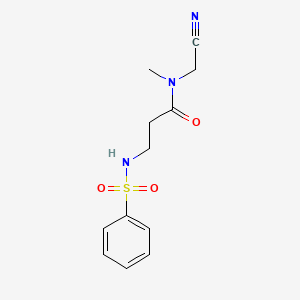
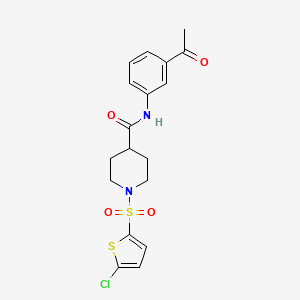
![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)